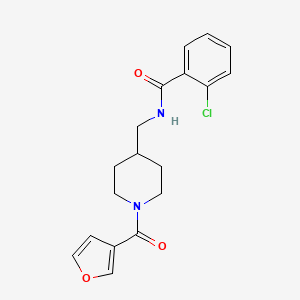

2-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2-chloro-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O3/c19-16-4-2-1-3-15(16)17(22)20-11-13-5-8-21(9-6-13)18(23)14-7-10-24-12-14/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRXCXZDCUOCZLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=CC=C2Cl)C(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.

Attachment of the Furan-3-Carbonyl Group: The furan-3-carbonyl group is introduced via acylation reactions, often using reagents like furan-3-carbonyl chloride.

Formation of the Benzamide Core: The benzamide core is synthesized by reacting 2-chlorobenzoyl chloride with the piperidine intermediate under basic conditions.

Final Coupling: The final step involves coupling the furan-3-carbonyl piperidine intermediate with the benzamide core to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The chloro group on the benzamide core can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

Oxidation: Furan-3-carboxylic acid derivatives.

Reduction: Alcohol derivatives of the carbonyl group.

Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C18H19ClN2O3

- Molecular Weight : 348.81 g/mol

- CAS Number : 1396760-83-0

The structure consists of a benzamide core substituted with a chloro group and a furan-3-carbonyl piperidine moiety, which contributes to its biological activity.

Pharmacological Applications

-

Anticancer Activity

- Recent studies have indicated that derivatives of benzamide, including 2-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide, exhibit significant anticancer properties. The compound's ability to inhibit specific kinases involved in cancer progression has been explored, showing promising results in preclinical models .

-

Neurological Disorders

- The piperidine component suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems, indicating a pathway for further research into this compound's efficacy against conditions like depression and anxiety .

- Inhibition of Protein Kinases

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and SAR of 2-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide is crucial for optimizing its therapeutic potential. The synthesis typically involves:

- Formation of the piperidine derivative.

- Introduction of the furan carbonyl group.

- Chlorination at the appropriate position on the benzamide.

The SAR studies suggest that modifications to the furan or piperidine moieties can significantly impact biological activity, allowing researchers to tailor compounds for enhanced efficacy and reduced side effects .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

3-Chloro-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}benzamide

- Key Difference : The chlorine atom is at the meta (3-) position on the benzamide ring instead of the ortho (2-) position.

- Impact : Positional isomerism may alter electronic distribution and steric hindrance, affecting binding affinity. The 3-chloro derivative (CAS 1396884-85-7) has a molecular weight of 346.81 g/mol , identical to the target compound, but differences in dipole moments or solubility are likely due to the altered substituent orientation .

4-Methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide

- Key Differences :

Heterocyclic and Linker Modifications

4-Fluoro-N-(2-(pyridin-3-yl)piperidine-1-carbonothioyl)benzamide (CNS4)

- Key Differences :

- Core Structure : Replaces benzamide with a thiocarbamoyl group (-N-CS-).

- Heterocycle : Incorporates pyridin-3-yl instead of furan.

- Synthesized via thiocarbamoylation with >99% HPLC purity .

4-Chloro-N-(2-{4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl}-2-oxoethyl)-N-[(furan-2-yl)methyl]benzamide

2-Chloro-N-[(2R)-1-(4-cyanophenyl)-3-(1,3-dioxoisoindolin-2-yl)propan-2-yl]-4-methoxy-5-[5-({[(1R)-1-(4-methylphenyl)ethyl]amino}methyl)furan-2-yl]benzamide

- Key Differences: Substituents: Includes methoxy, cyanophenyl, and isoindoline-dione groups. Synthesis: Utilizes hydrazine-mediated deprotection (89% yield), indicating higher synthetic complexity than the target compound .

Biological Activity

2-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a chloro group, a furan-3-carbonyl moiety, and a piperidine ring. Its molecular formula is with a molecular weight of approximately 378.8 g/mol. The structural uniqueness imparts distinct biological activities compared to similar compounds.

The biological activity of 2-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, affecting processes such as cell proliferation and inflammation.

- Receptor Interaction : It can act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

- Gene Expression Modulation : The compound may alter the expression of genes associated with inflammatory responses and apoptosis.

Antimicrobial Activity

Research indicates that 2-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide exhibits significant antimicrobial properties.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µM |

| Staphylococcus aureus | 75 µM |

| Streptococcus agalactiae | 100 µM |

These findings suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. A notable study demonstrated that it inhibited the growth of various cancer cell lines, including leukemia cells, with an IC50 value indicating potent activity.

| Cell Line | IC50 (µM) |

|---|---|

| CCRF-CEM (Leukemia) | 10 |

| MCF-7 (Breast Cancer) | 25 |

These results highlight its potential as an anticancer therapeutic agent .

Anti-inflammatory Effects

Preliminary investigations into the anti-inflammatory effects of the compound indicate a reduction in pro-inflammatory cytokines in cell culture models. This suggests a possible role in treating inflammatory diseases.

Case Studies

- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effectiveness of several benzamide derivatives, including 2-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide). The results indicated superior activity against E. coli and S. aureus compared to standard antibiotics .

- Anticancer Research : In a recent screening of various synthetic compounds for anticancer properties, this benzamide derivative exhibited promising results against multiple cancer types, particularly in inhibiting cell viability in leukemia models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.